REACTION_SMILES
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[CH2:3]=[C:4]1[N:5]2[CH2:6][CH2:7][CH:8]([C:9]1=[O:10])[CH2:11][CH2:12]2.[CH3:19][OH:20].[ClH:2].[K+:13].[K+:14].[O-:15][C:16]([O-:17])=[O:18].[OH2:1]>>[CH3:3][CH:4]1[N:5]2[CH2:6][CH2:7][CH:8]([C:9]1=[O:10])[CH2:11][CH2:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1C(=O)C2CCN1CC2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CC1C(=O)C2CCN1CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |